molecular formula C11H10N2O B12001673 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one

1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No.: B12001673
M. Wt: 186.21 g/mol
InChI Key: UQWDVROIDANPPO-AATRIKPKSA-N
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Description

1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one is a synthetic enone derivative designed for advanced pharmacological research. Its structure incorporates two electron-rich pyrrole rings, a heterocycle prevalent in numerous bioactive natural products and pharmaceuticals, linked by a prop-2-en-1-one (acryloyl) spacer . This α,β-unsaturated carbonyl system is a key pharmacophore known to confer anti-inflammatory and anticancer properties by acting as a Michael acceptor, enabling interaction with critical cysteine residues in target proteins . This compound is of significant interest in immunology and oncology research. Structurally related 1,3-disubstituted prop-2-en-1-one derivatives have been identified as potent inhibitors of neutrophilic inflammation, effectively suppressing the production of superoxide anions and the release of human neutrophil elastase—key mediators in inflammatory diseases . The mechanistic basis for this activity involves the modulation of crucial cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt cascades . Furthermore, pyrrole-based molecular frameworks are actively being explored as potent inhibitors of tubulin assembly, a well-established strategy for developing anticancer agents that disrupt microtubule dynamics and induce apoptosis in cancer cells . Researchers can leverage this compound as a core scaffold to investigate novel mechanisms for treating chronic inflammatory conditions and various cancer types.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(E)-1,3-bis(1H-pyrrol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C11H10N2O/c14-11(10-4-2-8-13-10)6-5-9-3-1-7-12-9/h1-8,12-13H/b6-5+

InChI Key

UQWDVROIDANPPO-AATRIKPKSA-N

Isomeric SMILES

C1=CNC(=C1)/C=C/C(=O)C2=CC=CN2

Canonical SMILES

C1=CNC(=C1)C=CC(=O)C2=CC=CN2

Origin of Product

United States

Synthetic Methodologies for 1,3 Di 1h Pyrrol 2 Yl Prop 2 En 1 One and Analogous Pyrrole Chalcones

Claisen-Schmidt Condensation: Classical Approaches and Mechanistic Considerations

The Claisen-Schmidt condensation stands as the most fundamental and widely employed method for constructing the chalcone (B49325) framework. jchemrev.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative, followed by dehydration to yield the characteristic α,β-unsaturated ketone. mdpi.com The reaction can be catalyzed by either acids or bases, with base-catalyzed conditions being more common due to higher yields. jchemrev.com

Base-Catalyzed Syntheses from Pyrrole-2-Carboxaldehydes and Acetophenones

The classical approach to synthesizing pyrrole-based chalcones involves the base-catalyzed condensation of a pyrrole-2-carboxaldehyde with an acetophenone. nih.gov In a typical procedure, equimolar amounts of the aldehyde and ketone are dissolved in a solvent like methanol (B129727), and a base such as sodium hydroxide (B78521) (NaOH) is added. nih.govnih.gov The reaction mixture is then stirred at room temperature for an extended period, often up to 48 hours, to facilitate the condensation and subsequent dehydration. nih.gov

The mechanism begins with the deprotonation of the α-carbon of the acetophenone by the base, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the pyrrole-2-carboxaldehyde. The resulting aldol addition product readily undergoes dehydration to form the more stable, conjugated chalcone structure.

A variety of bases have been successfully employed in these reactions, including potassium hydroxide (KOH) and barium hydroxide (Ba(OH)₂), with NaOH often being preferred due to its high efficiency in affording good yields. jchemrev.com For instance, a series of new pyrrole-based chalcones were synthesized with yields ranging from 57–83% using NaOH in methanol at room temperature. nih.gov

Table 1: Examples of Base-Catalyzed Synthesis of Pyrrole (B145914) Chalcone Analogs

Aldehyde ReactantKetone ReactantBaseSolventReaction TimeYield (%)Reference
5-(Aryl)furfural derivatives2-Acetyl-1-methylpyrroleNaOHMethanol48 h57-83 nih.gov
Substituted benzaldehyde (B42025) derivatives2-Acetylpyrrole10% aq. NaOHMethanolNot specifiedNot specified nih.gov
4-FormylbenzonitrileAromatic ketonesPyrrolidine (B122466)/KOHNot specifiedNot specifiedNot specified eurjchem.com

Catalyst-Free and Green Chemistry Protocols (e.g., Grinding Methods)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing pyrrole chalcones. These approaches aim to reduce or eliminate the use of hazardous solvents and catalysts. acs.org

One notable green method is the use of grinding, a solvent-free technique. nih.govacs.org In this method, the solid reactants (pyrrole-2-carboxaldehyde and acetophenone) are physically ground together, sometimes with a solid catalyst, to initiate the reaction. The mechanical energy from grinding provides the necessary activation for the condensation to occur. This method offers several advantages, including simplicity, reduced waste, and often shorter reaction times compared to traditional solvent-based methods. Pyrrole chalcone derivatives have been synthesized with moderate to good yields using this grinding method. nih.gov

Another green approach involves performing the Claisen-Schmidt reaction in aqueous micellar media. acs.org Surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles in water, creating a microenvironment that can facilitate the reaction between hydrophobic reactants. This method avoids the use of flammable and toxic organic solvents. acs.org Studies have shown that the choice of surfactant can influence the reaction yield and the formation of byproducts. acs.org

Furthermore, catalyst-free approaches have been explored. For example, a three-component domino reaction for synthesizing pyrimidinetriones has been developed in an aqueous medium without a catalyst, highlighting the potential for catalyst-free synthesis of related heterocyclic structures. rsc.org While not directly for 1,3-di(1H-pyrrol-2-yl)prop-2-en-1-one, these developments suggest future possibilities for catalyst-free chalcone synthesis.

Microwave-Assisted and Ultrasonic-Assisted Synthesis for Enhanced Efficiency

To overcome the long reaction times often associated with conventional heating methods, microwave and ultrasonic irradiation have emerged as powerful tools for accelerating the synthesis of pyrrole chalcones. mdpi.compensoft.net These techniques offer significant advantages, including drastic reductions in reaction time, increased yields, and often cleaner reactions with easier work-up procedures. pensoft.net

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. pensoft.net This localized heating can significantly accelerate reaction rates. For instance, the synthesis of certain chalcones, which conventionally takes 24 hours at room temperature, can be completed in just 2–6 minutes under microwave irradiation at 180 watts. Various catalysts, including fly ash:H₂SO₄ and 40% sodium hydroxide, have been used in microwave-assisted chalcone syntheses, with reaction times as short as 60-120 seconds.

Ultrasonic-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to create acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles generates localized high temperatures and pressures, which can enhance reaction rates and yields. mdpi.com The synthesis of novel anticancer chalcones using ultrasound irradiation in water as a green solvent demonstrated improved yields and significantly shorter reaction times compared to conventional stirring methods. semanticscholar.org For example, a reaction that might take hours under conventional conditions could be completed in a much shorter timeframe with sonication. mdpi.com One study reported that an ultrasound-assisted chalcone synthesis was 225 times faster than the conventional method (15 minutes vs. 4 hours). mdpi.com

Table 2: Comparison of Conventional and Energy-Assisted Synthesis Methods for Chalcones

MethodCatalyst/ConditionsReaction TimeYieldReference
Conventional (Stirring)NaOH/Methanol24 hNot specified
Microwave Irradiationaq. KOH2-6 minNot specified
Microwave IrradiationFlyash:H₂SO₄Not specified>90% (for some compounds)
Ultrasonic IrradiationPulverized NaOH/WaterSignificantly reducedImproved semanticscholar.org
Conventional (Stirring)Not specified4 hNot specified mdpi.com
Ultrasonic IrradiationNot specified15 minQuantitative mdpi.com

Novel Synthetic Routes and Precursor Utilization for this compound Derivatives

While the Claisen-Schmidt condensation is the workhorse for synthesizing the core chalcone structure, researchers are continuously exploring novel synthetic routes and utilizing diverse precursors to access a wider range of this compound derivatives and related pyrrole compounds. nih.govresearchgate.net These efforts are driven by the need for molecules with specific substitutions and functionalities to modulate their biological activities. nih.gov

The synthesis of pyrrole derivatives can be achieved through various established methods beyond the direct use of pyrrole-2-carboxaldehyde. These include the Paal-Knorr, Hantzsch, and Barton-Zard reactions, which are fundamental in heterocyclic chemistry. researchgate.netdtu.dk For instance, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. semanticscholar.org This reaction can be catalyzed by various acids and has been adapted for microwave-assisted synthesis, leading to higher yields and shorter reaction times. pensoft.netpensoft.net

Novel precursors and multi-component reactions are also being employed. For example, a one-pot, three-component synthesis of polysubstituted pyrroles has been developed using amines, 2-bromoacetophenone, and dialkyl acetylenedicarboxylates under solvent-free conditions with a ZnO nanostructure catalyst. semanticscholar.org Another innovative approach involves the intramolecular reaction of benzyl (B1604629) (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride to produce a benzyl 2-phenyl-1H-pyrrole-1-carboxylate. researchgate.net

Furthermore, the synthesis of the key precursor, pyrrole-2-carboxaldehyde, can be achieved through various methods, including the reaction of pyrrole with phosphorus oxychloride and dimethylformamide. orgsyn.org The ability to synthesize a variety of substituted pyrrole-2-carboxaldehydes allows for the subsequent creation of a diverse library of chalcone derivatives. For example, a one-pot method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde from 2-(2-fluorobenzoyl)malononitrile has been reported, which can then be used to build more complex chalcone structures. google.com

Regiochemical Control and Stereoselective Synthesis of the this compound Framework

The synthesis of this compound and its analogs involves considerations of both regiochemistry and stereochemistry. Regiochemical control is crucial when using substituted pyrrole precursors to ensure the desired connectivity in the final chalcone product. The stereochemistry of the central carbon-carbon double bond is also a key aspect, with the trans (or E) isomer being the thermodynamically more stable and typically the major product of the Claisen-Schmidt condensation. mdpi.com

The regioselectivity of the Claisen-Schmidt condensation is generally high, with the reaction occurring specifically between the aldehyde and the α-methyl group of the acetophenone. When using substituted pyrrole aldehydes or acetophenones, the position of the substituent on the pyrrole ring dictates the final substitution pattern of the chalcone.

The stereoselectivity of the double bond formation is a significant feature of the Claisen-Schmidt condensation. The reaction typically proceeds to form the trans-isomer exclusively or as the major product. mdpi.com This is attributed to the greater thermodynamic stability of the trans configuration, which minimizes steric hindrance between the substituents on the double bond. In many reported syntheses of pyrrole-based chalcones, the formation of the cis (Z) isomer is not observed, or it is present in negligible amounts. mdpi.com

While the Claisen-Schmidt condensation inherently favors the trans-isomer, specific methods for the stereoselective synthesis of haloalkenes, which are related structures, have been developed. For instance, a catalyst-free 1,2-trans-dihalogenation of alkynes has been reported with exclusive regio- and stereoselectivity. nih.gov Although not directly applied to chalcone synthesis, these advancements in controlling stereochemistry in related systems could potentially be adapted for the synthesis of specific stereoisomers of chalcone derivatives if required.

The development of methods for the regioselective synthesis of multisubstituted pyrroles is also an active area of research. For example, a chemo- and regioselective synthesis of multisubstituted pyrroles has been achieved through a cascade reaction involving enaminones and carbenes. dtu.dk Such methods provide access to a wider range of specifically substituted pyrrole precursors, which can then be used to synthesize chalcones with precise regiochemical arrangements.

Chemical Reactivity and Mechanistic Studies of 1,3 Di 1h Pyrrol 2 Yl Prop 2 En 1 One

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Moieties

The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The electron-donating nature of the nitrogen atom significantly activates the ring towards electrophiles, generally directing substitution to the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate through resonance. stackexchange.com In 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one, both pyrrole rings are substituted at the 2-position, leaving the C3, C4, and C5 positions available for substitution. The presence of the deactivating acyl group on one pyrrole ring and the vinyl group on the other influences the regioselectivity of these reactions.

Halogenation and Nitration Studies

While specific studies on the halogenation and nitration of this compound are not extensively documented, the expected reactivity can be inferred from the behavior of simpler pyrrole derivatives. Pyrroles react vigorously with halogens, often leading to polyhalogenation. For controlled monohalogenation, milder reagents are typically employed.

Nitration of pyrroles is also a facile process but can be complicated by the acidic conditions often used, which can lead to polymerization of the pyrrole ring. Therefore, milder nitrating agents under controlled conditions are necessary. The deactivating effect of the carbonyl group would likely direct substitution to the 4 and 5-positions of the pyrrole ring attached to it, while the other pyrrole ring would be more activated, favoring substitution at the 5-position.

Table 1: Representative Halogenation and Nitration Reactions on Pyrrole Derivatives

ReactionReagentTypical Product(s)Reference
BrominationN-Bromosuccinimide (NBS)2-Bromopyrrole, 2,5-DibromopyrroleN/A
ChlorinationSulfuryl chloride (SO₂Cl₂)2-Chloropyrrole, Polychlorinated pyrrolesN/A
NitrationAcetyl nitrate (B79036) (CH₃COONO₂)2-Nitropyrrole, 3-NitropyrroleN/A

Note: This table provides representative reactions for the pyrrole core and not specific experimental data for this compound.

Acylation and Sulfonation Reactions

Acylation of pyrroles, typically under Friedel-Crafts conditions, is a common method for introducing acyl groups. However, the presence of the acyl group in this compound deactivates the adjacent pyrrole ring towards further acylation. The second pyrrole ring, being more electron-rich, would be the preferred site for acylation, likely at the 5-position.

Sulfonation of pyrroles is achieved using reagents like the sulfur trioxide-pyridine complex to avoid the harsh acidic conditions of concentrated sulfuric acid. Similar to other electrophilic substitutions, the 5-position of the more activated pyrrole ring is the most probable site of reaction.

Table 2: Representative Acylation and Sulfonation Reactions on Pyrrole Derivatives

ReactionReagentTypical Product(s)Reference
AcylationAcetic anhydride, Lewis Acid2-AcetylpyrroleN/A
SulfonationSO₃-Pyridine complexPyrrole-2-sulfonic acidN/A

Note: This table provides representative reactions for the pyrrole core and not specific experimental data for this compound.

Formylation via Vilsmeier-Haack and Houben–Hoesch Methodologies

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. synarchive.comijpcbs.comrsc.orgorganic-chemistry.orgresearchgate.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). bncollegebgp.ac.inyoutube.com For this compound, formylation is expected to occur preferentially at the 5-position of the pyrrole ring that is not directly attached to the carbonyl group, due to its higher electron density.

The Houben-Hoesch reaction is another method for the acylation of electron-rich aromatic compounds, including pyrroles, using a nitrile and a Lewis acid catalyst. bncollegebgp.ac.inyoutube.comwikipedia.orgwikipedia.org This reaction could potentially be used to introduce a variety of acyl groups onto the more reactive pyrrole ring of the target molecule. bncollegebgp.ac.in

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone moiety in this compound is an excellent electrophile, susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). libretexts.org The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Conjugate Additions (e.g., Michael Reactions)

Michael addition is a key reaction of α,β-unsaturated carbonyl compounds. libretexts.orgadichemistry.com In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the enone system. A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in Michael additions. For this compound, Michael addition would lead to the formation of a 3-substituted propan-1-one derivative. Chalcones, which share the α,β-unsaturated ketone core, are known to act as Michael acceptors. nih.gov

Table 3: Representative Michael Addition Reactions with Chalcone (B49325) Derivatives

Nucleophile (Michael Donor)Product TypeReference
Nitromethaneγ-Nitro ketone adichemistry.com
Diethyl malonateDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonateN/A
Thiophenol3-(Phenylthio)-1,3-diphenylpropan-1-oneN/A

Note: This table provides representative reactions for chalcone-type compounds and not specific experimental data for this compound.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The enone functionality of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with electron-rich dienes. These reactions provide a powerful tool for the synthesis of complex cyclic structures. While specific Diels-Alder reactions with this substrate are not widely reported, its structural similarity to other chalcones suggests it would be a viable dienophile.

Furthermore, the pyrrole rings themselves can potentially act as dienes in Diels-Alder reactions, although this reactivity is less common and often requires activation of the pyrrole ring or the use of highly reactive dienophiles.

Photoinduced Transformations and Photoisomerization of the Prop-2-en-1-one Linkage

The prop-2-en-1-one linkage in chalcones is known to undergo photoinduced transformations, most notably E/Z isomerization. This process involves the absorption of light, leading to an excited state where rotation around the carbon-carbon double bond becomes possible.

Upon irradiation with UV light, the thermodynamically more stable E-isomer of a chalcone can be converted to the Z-isomer. The reverse process can occur either photochemically or thermally. For pyrrole-containing chalcones, the photoisomerization process is influenced by the electron-donating nature of the pyrrole rings, which can affect the electronic distribution in the excited state. researchgate.net

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, studies on analogous chalcones provide insight into the expected behavior. The quantum yield of isomerization is a key parameter, representing the efficiency of the photochemical process. For some organometallic chalcones, the quantum yield for E-to-Z isomerization has been reported to be significant. researchgate.net

The stability of the resulting Z-isomer is a critical factor. In some pyrrole chalcone derivatives, intramolecular hydrogen bonding between the pyrrole N-H and the carbonyl oxygen can stabilize the E,Z-isomer, preventing its ready isomerization back to the more stable E,E-form at room temperature. researchgate.net This stabilization can have implications for the material's application, for instance, in photopolymerization, by controlling the activity of the initiating species. researchgate.net

Table 1: Representative Photoisomerization Data for Analogous Chalcones This table presents data from related chalcone compounds to illustrate the principles of E/Z photoisomerization, as specific data for this compound is not available.

Chalcone Derivative Solvent Irradiation Wavelength (nm) Isomerization Direction Quantum Yield (Φ) Reference
Cyrhetrenyl chalcone Acetonitrile (B52724) Near UV E → Z ~0.62 researchgate.net

Pyrrole chalcones have been investigated as photoinitiators for free radical polymerization, particularly under visible light irradiation from sources like blue LEDs. researchgate.net Chalcones can act as photosensitizers in multi-component photoinitiating systems, often in combination with a co-initiator such as an amine. nih.govrsc.org

The general mechanism for a two-component system involving a chalcone and an amine co-initiator proceeds as follows:

Photoexcitation: The chalcone absorbs a photon, promoting it to an excited singlet state (¹Chalcone), which can then undergo intersystem crossing to a more stable triplet state (³Chalcone).

Electron Transfer: The excited chalcone interacts with the amine co-initiator. The electron-rich amine donates an electron to the excited chalcone, forming a chalcone radical anion and an amine radical cation.

Proton Transfer: A proton is transferred from the amine radical cation to the chalcone radical anion, generating an initiating radical from the amine and regenerating the ground-state chalcone.

Initiation: The amine-derived radical initiates the polymerization of a monomer, such as an acrylate.

The presence of electron-donating pyrrole groups in this compound is expected to enhance its ability to act as a photosensitizer by stabilizing the radical anion intermediate. Bis-chalcones, which contain two chalcone moieties, have been shown to be effective photosensitizers, and this compound can be considered a structural analogue. nih.govresearchgate.net These larger conjugated systems can more readily transfer an electron in the excited state. nih.gov

In some cases, the photoisomerization of the chalcone can influence its initiating activity. For instance, the E,Z-isomer of a pyrrole chalcone might have a weakened ability to abstract a hydrogen atom, thus providing a degree of control over the polymerization process. researchgate.net

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at several sites within the molecule, primarily the α,β-unsaturated ketone system and the pyrrole rings.

Oxidation:

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.govresearchgate.net Strong oxidizing agents can lead to polymerization or ring-opening. nih.govnih.gov For instance, oxidation of pyrrole can yield maleimide. pharmaguideline.comuop.edu.pk The oxidation of the pyrrole ring in a related antihypertensive drug, mopidralazine, was hypothesized to proceed via ring-opening followed by chemical rearrangement. nih.gov

The chalcone core can also be oxidized. A common oxidation reaction of chalcones is epoxidation of the double bond to form a chalcone epoxide. This reaction can be carried out using reagents like hydrogen peroxide. researchgate.net Under certain conditions, oxidation with hydrogen peroxide in acetonitrile can lead to the cleavage of the double bond to afford a carboxylic acid. researchgate.net

Reduction:

The reduction of chalcones typically targets the α,β-unsaturated ketone moiety. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can reduce the carbon-carbon double bond, the carbonyl group, or both, to yield a saturated ketone, an allylic alcohol, or a saturated alcohol, respectively. youtube.comresearchgate.net The specific product depends on the reaction conditions.

The pyrrole rings can also be reduced. Mild reduction of pyrrole with zinc and acetic acid can yield 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk More vigorous catalytic reduction can lead to the fully saturated pyrrolidine (B122466) ring. uop.edu.pkwikipedia.org

Table 2: Potential Oxidation and Reduction Products of this compound This table outlines plausible products based on the known reactivity of pyrrole and chalcone moieties.

Reagent/Condition Potential Reaction Site Plausible Product(s)
H₂O₂ C=C double bond 1,3-Di(1H-pyrrol-2-yl)oxiran-2-yl)(1H-pyrrol-2-yl)methanone
Strong Oxidant (e.g., CrO₃) Pyrrole rings Maleimide derivatives
H₂/Pd-C C=C double bond and/or C=O group 1,3-Di(1H-pyrrol-2-yl)propan-1-one; 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-ol; 1,3-Di(1H-pyrrol-2-yl)propan-1-ol

Advanced Spectroscopic and Structural Characterization of 1,3 Di 1h Pyrrol 2 Yl Prop 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Analysis

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. For 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one, ¹H and ¹³C NMR would provide precise information on the chemical environment of each atom.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrrole (B145914) NH protons, the pyrrole ring protons, and the vinylic protons of the propenone bridge. The NH protons of the pyrrole rings would likely appear as broad singlets in the downfield region, typically around δ 9.5-12.0 ppm, due to hydrogen bonding and the acidic nature of these protons. researchgate.net The protons on the pyrrole rings will exhibit characteristic splitting patterns, and their chemical shifts will be influenced by their position relative to the nitrogen atom and the propenone linker. The olefinic protons (-CH=CH-) of the chalcone (B49325) backbone are expected to appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. nih.gov

Carbon (¹³C) NMR: The ¹³C NMR spectrum will complement the proton data. The most downfield signal is anticipated to be the carbonyl carbon (C=O) of the ketone group, typically appearing in the range of δ 177-189 ppm. researchgate.netmdpi.com The carbons of the pyrrole rings and the vinylic carbons will resonate in the aromatic/olefinic region (δ 110-145 ppm).

Heteronuclear Analysis: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range couplings (2-3 bonds), helping to piece together the complete molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on data from analogous compounds such as (E)-1-(1H-pyrrol-2-yl)-3-phenylprop-2-en-1-one and other pyrrole derivatives. researchgate.net)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~178-188
-CO-CH=CH-~7.4 (d, J ≈ 15.8 Hz)~125-130
-CO-CH=CH-~7.8 (d, J ≈ 15.8 Hz)~140-142
Pyrrole-NH~9.5-12.0 (br s)-
Pyrrole-CH~6.3-7.2~110-125

Mass Spectrometry (MS): Fragmentation Pathways and Exact Mass Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₀N₂O), the calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for confirming its elemental composition.

Fragmentation Pathways: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak would be observed. Subsequent fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of pyrroyl cations and other characteristic fragments. The loss of CO (28 Da) is a common fragmentation pathway for chalcones. Other fragmentations could involve the pyrrole rings themselves.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Identity
198[M]⁺ (Molecular Ion)
199[M+H]⁺ (Protonated Molecule)
170[M-CO]⁺
94[C₅H₄NCO]⁺ (Pyrroyl cation)
67[C₄H₅N]⁺ (Pyrrole cation)

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band for the C=O stretching vibration of the α,β-unsaturated ketone, expected in the region of 1640-1660 cm⁻¹. researchgate.net The N-H stretching vibration of the pyrrole rings would appear as a broad band around 3200-3400 cm⁻¹. researchgate.net The C=C stretching of the propenone system and the pyrrole rings would be observed in the 1500-1600 cm⁻¹ region. C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=O stretching vibrations are typically strong in the Raman spectrum, which would help to confirm the assignments made from the FTIR data.

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch~3200-3400 (broad)~3200-3400
Aromatic C-H Stretch~3100-3150~3100-3150
C=O Stretch~1640-1660 (strong)~1640-1660 (strong)
C=C Stretch (alkene and pyrrole)~1500-1600~1500-1600

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Studies

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. Chalcones are known for their strong UV absorption due to the extended π-conjugation.

UV-Vis Absorption: this compound is expected to exhibit strong absorption in the UV-Vis region, likely with a maximum absorption wavelength (λ_max) corresponding to the π-π* transition of the conjugated system. The position of this band would be sensitive to the solvent polarity.

Fluorescence Emission: Upon excitation at its absorption maximum, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide further information about the excited state dynamics. The photophysical properties of similar diketopyrrolopyrrole-based molecules have been studied, showing that the electronic properties can be tuned by modifying the terminal groups. nih.govnih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

The presence of N-H groups in the pyrrole rings provides sites for hydrogen bonding. In the solid state, it is highly probable that intermolecular N-H···O=C hydrogen bonds would be formed, linking molecules into chains or more complex networks. In the crystal structure of the related N-methyl pyrrole derivative, intermolecular C-H···O interactions were observed, leading to the formation of dimers. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic pyrrole rings of adjacent molecules could play a significant role in the crystal packing.

Theoretical and Computational Chemistry of 1,3 Di 1h Pyrrol 2 Yl Prop 2 En 1 One

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation approximately, yielding information about energy, electron distribution, and molecular geometry. For molecules like 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one, DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy.

Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. For this compound, which features a conjugated system of two pyrrole (B145914) rings linked by an α,β-unsaturated ketone, several conformations are possible due to rotation around single bonds.

Optimization calculations using DFT, for instance at the B3LYP/6-31G(d,p) level of theory, would yield precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer. For example, in the related molecule (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, the structure is slightly twisted with a dihedral angle of 29.3° between the benzene (B151609) and pyrrole rings. A similar analysis for this compound would clarify the preferred orientation of the two pyrrole rings.

Table 1: Representative Calculated Geometric Parameters for a Chalcone-like Structure (Note: This is an illustrative table based on typical values for similar structures, as specific data for this compound is not available in the cited literature.)

ParameterBond/AngleExpected Value (DFT)
Bond LengthC=O~1.24 Å
C=C (enone)~1.35 Å
C-C (enone)~1.46 Å
C-N (pyrrole)~1.37 Å
Dihedral AnglePyrrole-Enone-Pyrrole< 30°

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the extended π-conjugation across the molecule is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for high reactivity.

Calculations would likely show that the HOMO is distributed across the π-system, with significant density on the electron-rich pyrrole rings. The LUMO would also be delocalized along the conjugated backbone, with a significant concentration on the electron-withdrawing carbonyl group. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Reaction Mechanism Elucidation through Computational Transition State Search

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, with the identification of transition states being a critical component. For a molecule like this compound, which possesses multiple reactive sites, including the α,β-unsaturated ketone system and the pyrrole rings, computational transition state searches are vital for understanding its chemical transformations.

Theoretical studies on related pyrrole derivatives and propenone systems have demonstrated the power of computational methods, such as DFT, in mapping out reaction pathways. researchgate.netresearchgate.net These studies typically involve locating the transition state structures for potential reactions, such as nucleophilic additions to the enone system or electrophilic substitutions on the pyrrole rings. The energy barriers calculated for these transition states provide a quantitative measure of the reaction's feasibility. For instance, in reactions involving pyrrole derivatives, DFT calculations have been employed to understand the regioselectivity of electrophilic attacks. researchgate.net

While specific transition state search data for this compound is not abundant in the current literature, analogous studies on similar compounds provide a framework for what such an investigation would entail. A computational study would likely explore reactions such as the Michael addition to the propenone moiety or Diels-Alder type reactions. The process involves proposing a reaction coordinate, and then using sophisticated algorithms to locate the highest energy point along this path, which corresponds to the transition state.

Table 1: Hypothetical Calculated Activation Energies for Proposed Reactions of this compound

Reaction TypeProposed ReagentComputational MethodCalculated Activation Energy (kcal/mol)
Michael AdditionMethanethiolDFT (B3LYP/6-31G)15.2
Diels-AlderCyclopentadieneDFT (B3LYP/6-31G)25.8
Electrophilic AttackNitronium ion (NO₂⁺)DFT (B3LYP/6-31G*)12.5 (on pyrrole C5)

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from transition state searches.

The results from such calculations would be crucial in predicting the most likely reaction products under different conditions and in designing synthetic routes involving this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The three-dimensional structure and dynamic behavior of this compound are key to its function and interactions with other molecules. Molecular dynamics (MD) simulations offer a powerful lens to explore the conformational landscape of this molecule and the influence of the surrounding environment, such as different solvents.

Furthermore, the solvent environment can significantly impact the conformational preferences and dynamics. MD simulations explicitly including solvent molecules can capture these effects. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The interaction between the solvent and the solute can be analyzed through radial distribution functions and hydrogen bond analysis. Research on other organic molecules has shown that solvent polarity can induce significant shifts in conformational equilibria and photophysical properties. rsc.orgnih.gov

Table 2: Illustrative Dihedral Angle Distributions from a Hypothetical Molecular Dynamics Simulation of this compound in Different Solvents

Dihedral AngleSolventMean Angle (degrees)Standard Deviation (degrees)
Pyrrole(1)-C-C=OVacuum175.415.2
Pyrrole(1)-C-C=OWater160.125.8
Pyrrole(1)-C-C=OChloroform170.518.3
C-C=C-Pyrrole(2)Vacuum15.220.1
C-C=C-Pyrrole(2)Water25.830.5
C-C=C-Pyrrole(2)Chloroform18.322.4

Note: The data in this table is hypothetical and for illustrative purposes to show the type of results obtained from MD simulations.

These simulations provide a detailed picture of how the molecule behaves in a realistic environment, which is crucial for understanding its biological activity or its properties in materials science applications.

Systematic Derivatization and Structure Property Relationships Excluding Biological Activity for Pyrrole Chalcone Systems

Impact of Substituent Effects on Pyrrole (B145914) Ring Electronic Properties and Reactivity

The electronic character of the pyrrole rings is a critical determinant of the entire molecule's properties. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on one or both heterocyclic rings significantly modulates the electron density across the conjugated system.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the pyrrole ring. When attached to the pyrrole ring adjacent to the carbonyl (Ring A), they can enhance the nucleophilicity of the ring itself. When on the other pyrrole ring (Ring B), they push electron density through the conjugated system, increasing the electron density at the β-carbon and potentially decreasing its electrophilicity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) have the opposite effect. An EWG on Ring B enhances the electrophilicity of the β-carbon, making it a more potent Michael acceptor for nucleophilic attack. nih.gov This increased reactivity is a direct consequence of the polarization of the enone system. Theoretical studies on related chalcones have shown that attaching EWGs to the non-carbonyl ring (Ring B) leads to different electronic properties compared to when EDGs are attached. researchgate.net

The position of the substituent on the pyrrole ring is also crucial. For instance, substituents at the 5-position of the pyrrole ring have a pronounced effect on the conjugation of the system. researchgate.net

Modification of the α,β-Unsaturated Carbonyl Linker: Structural Implications

The α,β-unsaturated carbonyl group is the reactive heart of the chalcone (B49325) framework. mdpi.com Its structure dictates the molecule's geometry and electrophilicity.

Saturation of the Double Bond: Reduction of the Cα=Cβ double bond to a single bond, forming a dihydrochalcone (B1670589) derivative like 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, eliminates the planarity of the linker. nih.gov This saturation removes the Michael acceptor site, drastically altering the compound's chemical reactivity by removing the potential for 1,4-conjugate addition. nih.gov

Substitution on the Linker: Introducing substituents on the α- or β-carbons of the enone bridge can introduce steric hindrance, affecting the planarity of the molecule and its ability to interact with other reagents. For example, α-substitution can influence the rate of thiol addition. nih.gov Fluorinated moieties on the linker can also significantly modify chemical behavior and selectivity. researchgate.net

Heterocyclic Ring Variations and their Influence on Molecular Characteristics

Replacing one or both pyrrole rings in 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one with other heterocyclic systems is a common strategy to fine-tune molecular properties. mdpi.comresearchgate.net The choice of heterocycle has a profound impact on the electronic and structural characteristics of the resulting chalcone analogue.

Indole (B1671886) and Carbazole (B46965): Fusing a benzene (B151609) ring to the pyrrole moiety to create an indole ring, or using a larger carbazole system, extends the π-conjugated system. nih.gov This extension typically leads to a red shift in the UV-Vis absorption spectrum, indicating a smaller HOMO-LUMO gap. nih.gov

A comparative study using density functional theory (DFT) on chalcones with different heterocyclic rings (bifuran, bipyrrole, bithiophene) showed that the nature of the heterocycle significantly tunes the optical properties. nih.gov The study demonstrated that moving from furan (B31954) to pyrrole to thiophene (B33073) systematically altered the electronic and nonlinear optical properties of the chalcone system. nih.gov

Correlation between Structural Features and Spectroscopic Signatures

Spectroscopic techniques are invaluable for elucidating the structure of chalcone derivatives and understanding how structural changes affect their electronic environment.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the α- and β-protons (Hα and Hβ) in the ¹H NMR spectrum are characteristic of the enone system. Hβ typically appears further downfield than Hα due to deshielding from the carbonyl group. The coupling constant (JHαHβ) for trans-chalcones is typically in the range of 15-18 Hz. Substituents on the pyrrole rings cause predictable shifts in the signals of nearby protons.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. The stretching frequency of the carbonyl group (νC=O) is particularly sensitive to the electronic effects of substituents. EDGs on the pyrrole ring attached to the carbonyl (Ring A) will lower the νC=O frequency, while EWGs will increase it. The C=C stretching frequency of the enone linker is also observable. Dimer formation through intermolecular hydrogen bonding can cause red shifts in N–H and C=O stretching frequencies. researchgate.net

UV-Visible Spectroscopy: Pyrrole chalcones exhibit strong UV-Vis absorption bands due to π→π* transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) is directly related to the extent of conjugation and the electronic nature of substituents. eurjchem.com Extending the conjugation by using larger aromatic systems or adding EDGs typically results in a bathochromic (red) shift to longer wavelengths.

Table 1: Illustrative Spectroscopic Data for a Pyrrole Chalcone Analogue This table shows representative data for 1-(2,6-di-hydroxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one. ijirset.com

Spectroscopic TechniqueObserved SignatureInterpretation
UV-Vis λ_max at 280 nm and 340 nmIndicates π→π* transitions within the conjugated system.
IR (cm⁻¹) ~3400 (broad), ~3200, ~1640O-H stretch (hydroxyls), N-H stretch (pyrrole), C=O stretch (carbonyl).

Design Principles for Modulating Chemical Reactivity based on Derivatization

The collective findings from structural and spectroscopic studies allow for the formulation of design principles to tailor the chemical properties of pyrrole chalcones.

To Enhance Electrophilicity: To make the β-carbon a stronger Michael acceptor, an electron-withdrawing group (e.g., -NO₂, -CF₃) should be introduced on the pyrrole ring not attached to the carbonyl (Ring B). This modification polarizes the enone system, making the β-carbon more electron-deficient.

To Modulate Conjugation and Optical Properties: The absorption wavelength (λ_max) can be systematically tuned. To achieve a red shift (absorption at longer wavelengths), one can replace the pyrrole rings with more extended π-systems like indole or attach strong electron-donating groups. Conversely, a blue shift can be induced by disrupting conjugation, for example, by saturating the enone double bond.

To Control Solid-State Architecture: The introduction of functional groups capable of hydrogen bonding, such as -OH or -NH₂, can be used to direct the formation of specific intermolecular interactions in the solid state. nih.gov Crystal engineering can be guided by placing these groups at strategic positions on the pyrrole rings to form predictable supramolecular structures like ribbons or sheets. nih.gov

To Sterically Hinder Reactivity: Placing bulky substituents near the reactive enone core, either on the α-carbon or at positions adjacent to the bridge on the pyrrole rings, can sterically shield the Michael acceptor site, thereby reducing its reactivity towards nucleophiles.

By applying these principles, chemists can rationally design and synthesize novel this compound derivatives with precisely controlled chemical and physical characteristics for various applications in materials science and synthetic chemistry.

Emerging Applications in Chemical Sciences and Advanced Materials

Application as Building Blocks in Organic Synthesis and Complex Molecule Construction

Pyrrole-containing compounds are fundamental building blocks in the synthesis of more complex chemical structures. nih.govchemscene.com The core structure of 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one, featuring two pyrrole (B145914) rings and an α,β-unsaturated ketone, offers multiple reactive sites for chemical modification. This makes it a valuable precursor for creating a diverse range of highly functionalized molecules. nih.govnih.gov

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation of an aldehyde and a ketone. nih.govjapsonline.com For pyrrole-based chalcones, this typically involves the reaction of a pyrrole-2-carboxaldehyde with an acetylpyrrole. acs.org The resulting enone moiety is a key functional group that can participate in various chemical reactions, including cycloadditions and Michael additions, to construct more elaborate molecular frameworks. researchgate.net For instance, chalcones serve as intermediates in the synthesis of heterocyclic compounds like pyrazolines and pyrimidines. researchgate.net

Dipyrromethanes, which share the dipyrrole structural motif, are crucial intermediates in the synthesis of porphyrins and their analogues, highlighting the importance of the dipyrrole scaffold in constructing complex macrocycles. researchgate.net The versatility of these building blocks allows for their incorporation into a wide array of compounds with potential applications in medicinal chemistry and materials science. nih.govacs.org

Functional Materials Development: Role in Photoactive and Optoelectronic Systems

The conjugated π-system of this compound suggests its potential for use in the development of photoactive and optoelectronic materials. Chalcones, in general, are recognized for their optical properties, which can be tuned by modifying their molecular structure. manipal.edunih.gov

The presence of donor and acceptor groups within the chalcone (B49325) framework can lead to intramolecular charge transfer (ICT), a key process in many photoactive materials. nih.gov The pyrrole rings in this compound can act as electron donors, while the enone system functions as an electron acceptor, creating a D-π-A (Donor-π-Acceptor) or a D-π-A-π-D type structure. This architecture is common in materials with nonlinear optical (NLO) properties. manipal.edu

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon exposure to light, is a property observed in some chalcone derivatives. This phenomenon is often based on the E/Z (trans/cis) isomerization around the central carbon-carbon double bond of the enone moiety. researchgate.net

The photoisomerization of chalcones can be induced by UV light, leading to a change in their molecular geometry and, consequently, their absorption properties. researchgate.net This reversible process makes them candidates for applications in optical data storage and photoswitches. researchgate.net Studies on pyrrole chalcones have shown that their photoisomerization properties can be harnessed to control their chemical reactivity, for example, in initiating photopolymerization. researchgate.net The ability to switch between isomers with distinct properties is a critical feature for the design of smart materials.

The extended π-conjugation in this compound makes it a potential chromophore, a molecule that absorbs light in the UV-visible region. hebmu.edu.cn The specific wavelengths of light absorbed and emitted can be fine-tuned by chemical modifications to the pyrrole rings or the propenone bridge. nih.gov

Catalytic Applications: Ligand Design and Metal Complexation Studies

The nitrogen atoms in the pyrrole rings of this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand in the formation of metal complexes. The resulting metallo-organic architectures could have applications in catalysis. nih.gov

Dipyrrin-based metal complexes, which also feature two pyrrole units, have been shown to catalyze a variety of chemical transformations, including C-H activation, amination, and polymerization reactions. nih.gov The ability to modify the steric and electronic properties of the dipyrrin (B1230570) ligand by functionalization is key to developing complexes with specific catalytic activities. nih.gov Similarly, the structure of this compound could be tailored to create ligands for specific catalytic processes. The design of new ligands is a central aspect of developing novel catalysts with improved efficiency and selectivity. nih.gov

Supramolecular Chemistry and Self-Assembly of Pyrrole Chalcone Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound, with its N-H groups and aromatic pyrrole rings, is conducive to forming such self-assembled structures.

Research on dipyrrolyldiketone (B14134854) BF2 complexes has demonstrated their ability to form supramolecular assemblies, including gels, through intermolecular interactions. nih.gov The properties of these assemblies are influenced by substituents on the pyrrole rings. nih.gov The crystal structure of a related pyrrole chalcone, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, reveals the formation of dimers through intermolecular C-H···O hydrogen bonds. nih.gov This indicates the potential for this compound to engage in similar intermolecular interactions, leading to the formation of well-defined supramolecular architectures. The self-assembly of such molecules can lead to the development of new materials with ordered structures and emergent properties. researchgate.net

Conclusion and Future Directions in 1,3 Di 1h Pyrrol 2 Yl Prop 2 En 1 One Research

Synthesis and Reaction Scope: Current Status and Unaddressed Challenges

The synthesis of pyrrole-based chalcones is predominantly achieved through the base-catalyzed Claisen-Schmidt condensation. mdpi.comacs.org This reaction typically involves the condensation of a pyrrole-based ketone, such as 2-acetylpyrrole, with a pyrrole-based aldehyde in the presence of a base like sodium hydroxide (B78521) in a solvent such as methanol (B129727). nih.govacs.org Researchers have employed various strategies, including conventional heating, microwave irradiation, and solvent-free grinding methods, to produce these compounds in moderate to good yields. acs.orgmdpi.com

While the fundamental synthesis is well-established, several challenges and opportunities remain. A primary challenge is expanding the reaction scope to create more structurally diverse and complex derivatives. Current research often focuses on relatively simple substitutions on the pyrrole (B145914) rings. The development of methods to introduce a wider array of functional groups is necessary to build comprehensive libraries for structure-activity relationship (SAR) studies.

Another significant area for improvement is the development of greener and more efficient synthetic protocols. While some eco-friendly methods like microwave-assisted synthesis have been explored, there is a continuous need for catalysts and reaction conditions that minimize waste, reduce reaction times, and improve yields. ekb.egmdpi.com The use of alternative catalysts, such as tripotassium phosphate, has shown promise in synthesizing other chalcone (B49325) derivatives and could be applicable here. researchgate.net

Table 1: Selected Synthetic Methodologies for Pyrrole Chalcone Scaffolds

MethodReactantsCatalyst/ConditionsYieldReference
Claisen-Schmidt Condensation2-acetyl-1-methylpyrrole, 5-(aryl)furfuralNaOH, methanol, room temp, 48h57–83% mdpi.com
Claisen-Schmidt CondensationPyrrole-based acetophenone (B1666503), Aromatic aldehydeBasic mediaModerate to good acs.org
Microwave-Assisted SynthesisPyrrole & Pyridyl precursorsMicrowave irradiation, 3 minUp to 90% mdpi.com
Continuous-Flow ReactionFuryl-triazolyl precursorsContinuous-flow reactor, 15 min84-90% mdpi.com

Advancements in Theoretical Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in the study of chalcone derivatives. Molecular modeling techniques, such as molecular docking, are used to predict the interactions of these compounds with biological targets, providing insights into their mechanisms of action. nih.gov For instance, modeling studies have been used to confirm the potent interaction of chalcone-derived pyrazoles with the vinblastine (B1199706) binding site on tubulin, explaining their anticancer effects. nih.gov

The future of predictive chemistry for pyrrole chalcones lies in the adoption of more advanced computational methods. Machine learning and deep learning, in particular, are emerging as transformative technologies in computational chemistry. bohrium.com These approaches can analyze vast datasets to predict molecular properties, biological activity, and even potential toxicity with increasing accuracy. bohrium.comnih.gov Bayesian models, for example, have been developed to predict the quality of chemical probes based on molecular properties and have shown accuracy comparable to established drug-likeness filters. nih.govresearchgate.net

Applying these advanced algorithms to 1,3-di(1H-pyrrol-2-yl)prop-2-en-1-one and its analogues could accelerate the discovery process. By building predictive models trained on existing experimental data, researchers can screen virtual libraries of novel pyrrole chalcones, prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties. This integration of AI can help overcome experimental bottlenecks and guide the design of more effective molecules. bohrium.comnih.gov

Potential for Novel Materials and Synthetic Methodologies

The pyrrole chalcone scaffold is a versatile building block, or synthon, for creating a wide range of other heterocyclic compounds. acs.orgmdpi.com The reactive α,β-unsaturated carbonyl group allows for various chemical transformations, making these chalcones valuable intermediates in organic synthesis. acs.org They can be used to synthesize more complex molecules like pyrazolines, pyrazoles, and isoxazoles, which themselves have significant biological activities. nih.govmdpi.comresearchgate.net

The inherent biological properties of pyrrole chalcones suggest their potential in the development of novel materials. Research has shown that various pyrrole-based chalcones exhibit potent antimicrobial, antifungal, and anticancer activities. mdpi.comnih.gov For example, specific derivatives have been found to be effective against Candida krusei and various cancer cell lines like A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). mdpi.comnih.gov This bioactivity could be harnessed to create materials with built-in antimicrobial surfaces or to develop new classes of therapeutic agents. nih.gov The presence of two pyrrole units, in particular, has been noted as beneficial for antibacterial activity. nih.gov

Future work should focus on exploring these potentials systematically. This includes not only synthesizing new derivatives for biological screening but also investigating their physicochemical properties for materials science applications. The conjugated system of this compound could also suggest potential applications in organic electronics, an area that remains largely unexplored for this class of compounds.

Strategic Outlook for Future Academic Research on Pyrrole Chalcone Scaffolds

The future of academic research on this compound and related pyrrole chalcones appears promising, with several strategic directions poised to yield significant advancements.

Expansion of Chemical Diversity : A primary goal should be the systematic expansion of the chemical space around the pyrrole chalcone scaffold. Researchers should move beyond simple substitutions to incorporate a wider range of functional groups and even hybridize the chalcone core with other biologically active moieties. mdpi.commdpi.com This will be crucial for conducting detailed SAR studies and for fine-tuning the biological and material properties of these compounds. nih.gov

Integration of Predictive Modeling : A forward-thinking strategy involves the deep integration of computational chemistry and artificial intelligence into the research workflow. bohrium.comnih.gov By using predictive models for activity, toxicity, and physicochemical properties, research can become more targeted and efficient, reducing the costs and time associated with traditional trial-and-error synthesis and screening. researchgate.net

Exploration of New Applications : While much of the current focus is on medicinal chemistry, future research should broaden its scope. nih.govnih.gov The unique electronic and structural features of dipyrrolic chalcones warrant investigation into their potential in materials science, such as for the development of sensors, organic semiconductors, or photoactive materials.

Focus on Green and Efficient Synthesis : Sustainability will continue to be a major driver in chemical research. The development of novel, environmentally benign synthetic methods for pyrrole chalcones, utilizing efficient catalysts and minimizing solvent use, remains a key objective. ekb.egmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1,3-Di(1H-pyrrol-2-yl)prop-2-en-1-one, and what critical parameters influence reaction yields?

  • Answer: The synthesis typically involves condensation reactions between pyrrole derivatives and propenone precursors. Key parameters include:

  • Reagent stoichiometry : Excess pyrrole derivatives ensure complete enone formation.
  • Catalyst selection : Acidic or basic catalysts (e.g., NaOH) improve reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Chromatography or crystallization is critical for isolating high-purity products .
  • Green synthesis alternatives : Deep eutectic solvents (e.g., choline chloride-urea mixtures) reduce environmental impact while maintaining yield .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use Mo-Kα or Cu-Kα radiation to resolve electron density.
  • Structure solution : SHELXS/SHELXD (via direct methods) or SHELXT (automated space-group determination) initializes phase retrieval .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, with R-factors < 5% indicating high precision .
  • Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to validate bond lengths/angles .

Q. What spectroscopic methods are most effective for confirming the purity and structural integrity of this compound?

  • Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm pyrrole proton environments and carbonyl connectivity (e.g., δ ~6.5–7.0 ppm for pyrrole protons, δ ~190 ppm for ketone carbon) .
  • IR : Strong C=O stretch at ~1650–1700 cm1^{-1} and N-H stretches (pyrrole) at ~3400 cm1^{-1} .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ peaks) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties and reaction mechanisms involving this compound?

  • Answer:

  • Reactivity analysis : B3LYP/6-311G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Mechanistic insights : Transition-state optimization reveals asynchronous concerted pathways for cycloaddition reactions (e.g., 1,3-dipolar additions) .
  • Charge distribution : Natural bond orbital (NBO) analysis quantifies delocalization in the enone-pyrrole system .

Q. What strategies are recommended for resolving contradictions in crystallographic refinement data for this compound?

  • Answer:

  • Twinning analysis : SHELXL’s TWIN/BASF commands model twinned datasets, adjusting scale factors for overlapping reflections .
  • Disorder modeling : Split-atom refinement resolves positional ambiguities (e.g., rotating pyrrole rings) .
  • Validation tools : Rint_{int} and GooF (χ2^2) metrics identify overfitting; PLATON ADDSYM checks missed symmetry .

Q. What are the challenges in experimental phasing and structure determination of this compound using X-ray crystallography, and how can they be addressed?

  • Answer:

  • Weak diffraction : Small crystal size or disorder reduces data quality. Mitigate via cryocooling (100 K) or synchrotron radiation .
  • Pseudo-symmetry : SHELXD’s dual-space recycling identifies correct space groups despite false symmetry .
  • Low-resolution data : SHELXE density modification enhances phase extrapolation for datasets with >2.0 Å resolution .

Q. How do intermolecular interactions revealed by Hirshfeld surface analysis inform the crystal packing behavior of this compound?

  • Answer:

  • Contact quantification : Hirshfeld surfaces map O···H (carbonyl-pyrrole) and C-H···π interactions, which stabilize layered packing .
  • Fingerprint plots : Deconvolute H-bond (sharp spikes) vs. van der Waals (broad regions) contributions to lattice energy .

Safety and Handling

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.